molecular formula C20H19N3O5 B11517028 (4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11517028
M. Wt: 381.4 g/mol
InChI Key: IUOPNJCYHATIPY-CXUHLZMHSA-N
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Description

(4E)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the substituents through various organic reactions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of temperature and pressure can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are crucial in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

(4E)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C20H19N3O5/c1-12-5-7-15(8-6-12)22-20(24)16(13(2)21-22)9-14-10-18(27-3)19(28-4)11-17(14)23(25)26/h5-11H,1-4H3/b16-9+

InChI Key

IUOPNJCYHATIPY-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=N2)C

Origin of Product

United States

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